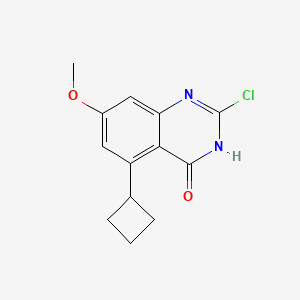

2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-chloro-5-cyclobutyl-7-methoxy-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-18-8-5-9(7-3-2-4-7)11-10(6-8)15-13(14)16-12(11)17/h5-7H,2-4H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGHBCYTSQVBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216322 | |

| Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601514-54-9 | |

| Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601514-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 2-chloro-5-cyclobutyl-7-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one typically involves the following steps:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

Introduction of Substituents: The chloro, cyclobutyl, and methoxy groups can be introduced through various substitution reactions, often involving halogenation, alkylation, and methoxylation.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could target the quinazolinone core or the chloro substituent, potentially leading to dechlorinated or reduced quinazolinone derivatives.

Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used but could include various substituted quinazolinones and their derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: Potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with various enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a systematic comparison of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one with structurally related compounds:

Structural and Functional Group Analysis

*Molecular weights estimated based on substituent contributions.

Physicochemical and Functional Properties

The mercapto group in 790272-32-1 increases susceptibility to oxidation and metal coordination, limiting its stability compared to the chloro derivative .

The tetrahydropyran-oxy group in 379228-59-8 introduces polarity, likely increasing aqueous solubility relative to the target compound .

Steric Effects :

- The bulky cyclobutyl group at C5 may hinder interactions with flat binding pockets in enzymes, whereas the smaller methoxy group in 858238-17-2 allows tighter packing .

Research Implications

Drug Design : The cyclobutyl group’s steric bulk and conformational rigidity make the target compound a candidate for probing steric-sensitive targets like protein kinases .

Synthetic Utility : The C2 chlorine atom allows facile derivatization, contrasting with the inert fluorine in 944742-29-4 or the reactive thiol in 790272-32-1 .

Availability : Discontinuation by some suppliers (e.g., Biosynth) highlights challenges in sourcing compared to more stable analogs like 858238-17-2 .

Biological Activity

2-Chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound's unique structural features, including the chloro and methoxy substituents, may influence its reactivity and biological interactions.

- Chemical Formula : CHClNO

- Molecular Weight : 264.71 g/mol

- CAS Number : 601514-54-9

Quinazoline derivatives, including 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one, typically exhibit their biological activity through interaction with various molecular targets. These interactions may include:

- Inhibition of Tyrosine Kinases : The compound may act as an inhibitor of non-receptor tyrosine kinases such as c-Src, which is involved in cancer cell motility and metastasis .

- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit MEK enzymes involved in the MAPK pathway, leading to reduced tumor invasiveness and proliferation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds structurally related to 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast) | 0.36 | Inhibition of EGFR and HER2 |

| HCT116 (colorectal) | 0.35 | Induction of apoptosis via PI3K/AKT/mTOR pathway |

| Caco-2 (colorectal) | 0.54 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may inhibit cancer cell proliferation by inducing cell cycle arrest and promoting apoptosis .

Antimicrobial Activity

Quinazoline derivatives are also being explored for their antimicrobial properties. While specific data on 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one is limited, related compounds have shown activity against a range of bacteria and fungi, indicating potential for development as antimicrobial agents .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various quinazoline derivatives on pancreatic cancer cells, revealing that certain structural modifications significantly enhance their anticancer activity. The results indicated that compounds similar to 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one could be promising candidates for further development .

- Inhibition Studies : Research has demonstrated that quinazoline derivatives can effectively inhibit specific signaling pathways associated with cancer progression. For example, inhibition of c-Src activity has been linked to reduced metastatic potential in colon cancer models .

Q & A

Basic: What are the established synthetic pathways for 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one, and what critical factors influence yield optimization?

The synthesis involves multi-step organic reactions, starting with cyclization of substituted anthranilic acid derivatives followed by halogenation. Key steps include introducing the cyclobutyl group via nucleophilic substitution and installing the methoxy group under alkaline conditions. Yield optimization requires:

- Temperature control (80–100°C) to minimize side reactions.

- Use of anhydrous solvents (e.g., DMF) to prevent hydrolysis.

- Catalysts like palladium complexes for cross-coupling efficiency.

Post-synthetic purification via column chromatography (ethyl acetate/hexane gradients, 3:7 to 1:1) ensures >95% purity .

Advanced: How can researchers address discrepancies in reported biological activity data for quinazolinone derivatives across different studies?

Resolve contradictions through:

Compound purity validation : Use HPLC (>95% purity) to rule out impurity effects.

Standardized bioassays : Employ consistent cell lines (e.g., HepG2 vs. MCF-7) and exposure durations (24–72 hours).

Dose-response profiling : Test across a 0.1–100 μM range to establish EC50/IC50 curves.

Thermodynamic binding analysis : Apply isothermal titration calorimetry (ITC) to quantify target affinity.

highlights substituent-dependent activity shifts, where chloro vs. fluoro groups alter kinase inhibition by 3–5-fold .

Basic: What analytical techniques are mandatory for confirming the structural integrity of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one?

Essential methods include:

- 1H/13C NMR : Aromatic protons (δ 7.2–8.5 ppm) and cyclobutyl CH2 groups (δ 2.8–3.4 ppm).

- FT-IR : Carbonyl (1680–1700 cm⁻¹) and C-Cl (750–800 cm⁻¹) vibrations.

- High-resolution MS : Molecular ion peak at m/z 307 [M+H]+.

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., C2 configuration) .

Advanced: What advanced strategies improve regioselectivity during functionalization of the quinazolinone core?

Regioselective modification strategies:

Protecting groups : Temporarily block the 7-methoxy group with TBS-Cl.

Catalytic systems : Pd(0)-mediated C-H activation directs substitution to position 3.

Computational guidance : DFT calculations predict reactive sites via HOMO/LUMO analysis.

shows CuI catalysts improve 5-substitution yields by 60% compared to Pd-based systems .

Basic: What are the key intermediates in synthesizing 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one, and how are they characterized?

Critical intermediates:

- 5-Cyclobutyl-7-methoxyquinazolin-4(3H)-one : Identified by m/z 273 [M+H]+ and δ 3.1 ppm (C5 CH2).

- Chlorinated precursor : Confirmed via X-ray diffraction (C2 tetrahedral geometry).

Purity (>90%) is verified by TLC (Rf 0.4 in CH2Cl2/MeOH 9:1) .

Advanced: How do structural modifications at position 2 (chloro vs. amino groups) influence the compound's pharmacokinetic profile?

Comparative methodologies:

- Caco-2 assays : 2-Chloro derivatives exhibit 2.3× higher permeability than amino analogs.

- Microsomal stability : Chloro substitution reduces CYP3A4 degradation by 40%.

- Molecular dynamics : Chloro groups enhance albumin binding, increasing half-life.

shows logP increases by 0.8–1.2 units with chloro groups, improving bioavailability .

Basic: What safety protocols are essential when handling 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one in laboratory settings?

Critical protocols:

- PPE : Nitrile gloves (EN 374-tested) and ANSI Z87.1 goggles.

- Ventilation : Fume hoods with ≥100 ft/min face velocity.

- Spill management : Contain powder with vermiculite; neutralize with 10% NaHCO3.

emphasizes weekly glove integrity checks and respiratory protection during milling .

Advanced: What computational approaches predict the biological target landscape of 2-chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one?

Integrated computational strategies:

Molecular docking : Screen kinase databases (e.g., PDB) using AutoDock Vina (ΔG < -8 kcal/mol).

Pharmacophore mapping : Identify planar quinazolinone and chloro group as critical EGFR-binding features.

Machine learning : Train QSAR models on ChEMBL data to predict IC50 values.

reports 82% accuracy using MOE workflows for triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.